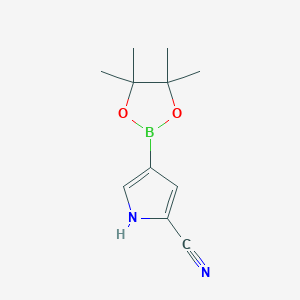
4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine is a compound that features a difluorocyclopropyl group attached to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine typically involves the formation of the difluorocyclopropyl group followed by its attachment to the thiazole ring. One common method involves the reaction of a suitable thiazole precursor with a difluorocyclopropane derivative under specific conditions. For example, the reaction of 2-(2,2-difluorocyclopropyl)naphthalene with sodium arylsulfinates under palladium catalysis can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluorocyclopropyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, sodium arylsulfinates, and other nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with sodium arylsulfinates can yield fluoroallylic sulfones .
Aplicaciones Científicas De Investigación
4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluorocyclopropyl derivatives and thiazole-containing compounds. Examples include:
- 2-(2,2-Difluorocyclopropyl)naphthalene
- 1-(2,2-Difluorocyclopropyl)toluene
Uniqueness
4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine is unique due to the combination of the difluorocyclopropyl group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H6F2N2S |
|---|---|
Peso molecular |
176.19 g/mol |
Nombre IUPAC |
4-(2,2-difluorocyclopropyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H6F2N2S/c7-6(8)1-3(6)4-2-11-5(9)10-4/h2-3H,1H2,(H2,9,10) |
Clave InChI |
MZFWWKWMAVXFBD-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)C2=CSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B15318662.png)











